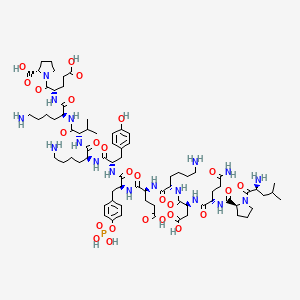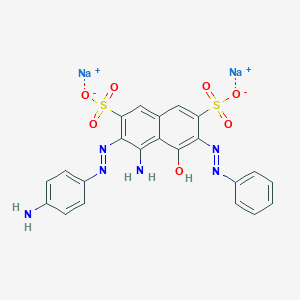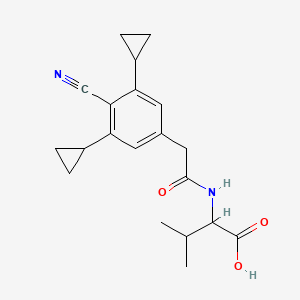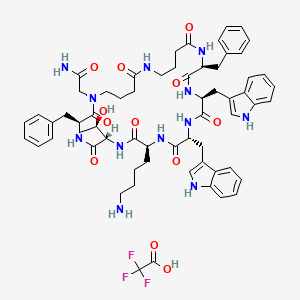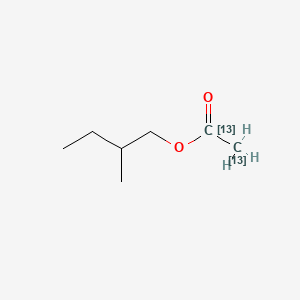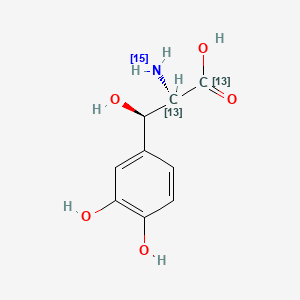![molecular formula C30H22O8 B15136044 (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one is a complex organic compound characterized by its unique structure comprising multiple hydroxyl groups and anthracene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of hydroxyl and methyl groups through controlled reactions. Key reagents include strong oxidizing agents and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.
Medicine: The compound’s potential therapeutic properties are being explored, particularly its role in modulating biological pathways involved in inflammation and cancer.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and preventing cellular damage. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- (10S)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one
- (9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl
Comparison: Compared to similar compounds, (10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one exhibits unique properties due to the presence of multiple hydroxyl groups and its specific structural configuration
Propriétés
Formule moléculaire |
C30H22O8 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-11-3-15-23(17-7-13(31)9-21(35)27(17)29(37)25(15)19(33)5-11)24-16-4-12(2)6-20(34)26(16)30(38)28-18(24)8-14(32)10-22(28)36/h3-10,23-24,31-36H,1-2H3/t23-,24-/m0/s1 |
Clé InChI |
UUXPVUHOWQPCSC-ZEQRLZLVSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


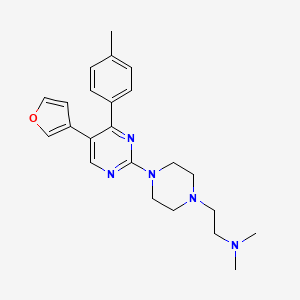

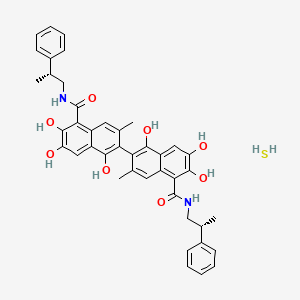
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
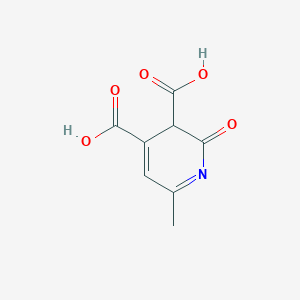
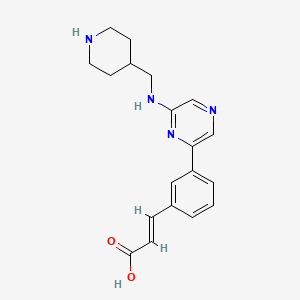
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
